

Application Note: Advanced NMR Characterization of N-(1H-indol-3-ylacetyl)tryptophan

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Compound of Interest

Compound Name: *N*-(1H-indol-3-ylacetyl)tryptophan

CAS No.: 376646-58-1

Cat. No.: B12976621

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Executive Briefing & Biological Context

N-(1H-indol-3-ylacetyl)tryptophan (commonly referred to as IAA-Trp) is a complex conjugate of indole-3-acetic acid (IAA) and the amino acid L-tryptophan[1]. In plant physiology, IAA-amino acid conjugates serve critical roles in auxin homeostasis. Specifically, IAA-Trp has been identified as a potent inhibitor of auxin biosynthesis, and its regulation is heavily implicated in plant-nematode interactions where parasitic nematodes alter auxin pathways to establish feeding sites[2].

From an analytical perspective, the structural elucidation of IAA-Trp presents a unique spectroscopic challenge. The molecule ($C_{21}H_{19}N_3O_3$, MW: 361.4 g/mol) contains two nearly identical indole moieties, an amide linkage, and a chiral center at the tryptophan α -carbon. Retrobiosynthetic NMR analyses have historically been pivotal in mapping such tryptophan-dependent auxin pathways[3]. As a Senior Application Scientist, I have designed this protocol to move beyond basic 1D assignments, providing a self-validating 2D NMR workflow that

unambiguously differentiates the overlapping aromatic systems and confirms the amide connectivity.

Strategic Rationale & Spectroscopic Causality (E-E-A-T)

To ensure absolute structural confidence, every experimental variable must be chosen with deliberate causality:

- **Solvent Selection (DMSO-d₆):** Unlike CDCl₃ or D₂O, anhydrous DMSO-d₆ disrupts intermolecular hydrogen bonding, preventing sample aggregation. More importantly, it drastically slows the chemical exchange of protons, allowing the direct observation of the three critical exchangeable protons: the two indole NH protons (~10.8 ppm) and the amide NH proton (~8.2 ppm). Observing these is mandatory for HMBC and ROESY connectivity mapping.
- **ROESY vs. NOESY:** At a molecular weight of ~361 Da, IAA-Trp falls into the "NOE zero-crossing" regime at standard high-field NMR frequencies (e.g., 500–600 MHz), where the correlation time () results in near-zero Nuclear Overhauser Effect (NOE) enhancements. We exclusively utilize ROESY (Rotating-frame NOE Spectroscopy) to guarantee positive cross-peaks for spatial correlations, preventing false-negative proximity readings.
- **Diastereotopic Resolution:** The chiral center at the Trp α-carbon renders the adjacent β-CH₂ protons diastereotopic. They will not appear as a simple doublet, but rather as two distinct doublets of doublets (dd) due to geminal (Hz) and vicinal (Hz) couplings. Recognizing this is critical for assigning the Trp side chain.

Self-Validating Experimental Protocol

This workflow is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Sample Preparation

- Weigh 15–20 mg of highly pure IAA-Trp into a clean glass vial.
- Dissolve in 600 μL of anhydrous DMSO-d_6 containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
- Vortex for 60 seconds. Validation Check: The solution must be completely transparent. Any particulate matter will distort the magnetic field homogeneity (). Filter through a glass wool plug into a 5 mm NMR tube if necessary.

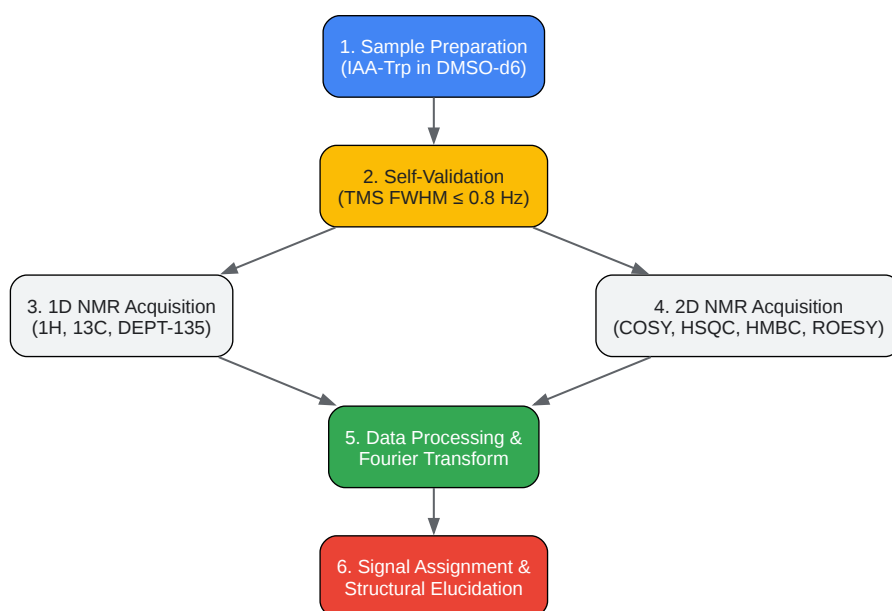
Step 2: Probe Tuning and Shimming

- Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe or a sensitive broadband probe.
- Tune and Match (ATM): Optimize the probe tuning for both ^1H and ^{13}C frequencies to minimize reflected power.
- Gradient Shimming: Execute 3D gradient shimming (e.g., topshim on Bruker systems).
- Self-Validation Check (Critical): Acquire a single-scan ^1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Do not proceed to 2D acquisition unless the TMS FWHM is ≤ 0.8 Hz. If broader, re-shim the Z1, Z2, and Z3 gradients manually.

Step 3: 1D & 2D Data Acquisition

- ^1H NMR (1D): Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.
- $^{13}\text{C}\{^1\text{H}\}$ NMR (1D): Acquire 1024–2048 scans. Validation Check: Ensure the Signal-to-Noise (S/N) ratio of the quaternary carbons (e.g., the amide carbonyl at ~ 170 ppm) is $> 10:1$ before stopping the acquisition.
- COSY (Correlation Spectroscopy): Acquire with 2048 x 256 points. This will link the Trp $\alpha\text{-CH}$ to the $\beta\text{-CH}_2$ and the amide NH.

- HSQC (Heteronuclear Single Quantum Coherence): Acquire using multiplicity editing (CH/CH₃ positive, CH₂ negative) to easily identify the IAA α-CH₂ and Trp β-CH₂.
- HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings (Hz). This is the definitive experiment to bridge the two molecular halves.
- ROESY: Acquire with a spin-lock mixing time of 200–300 ms.



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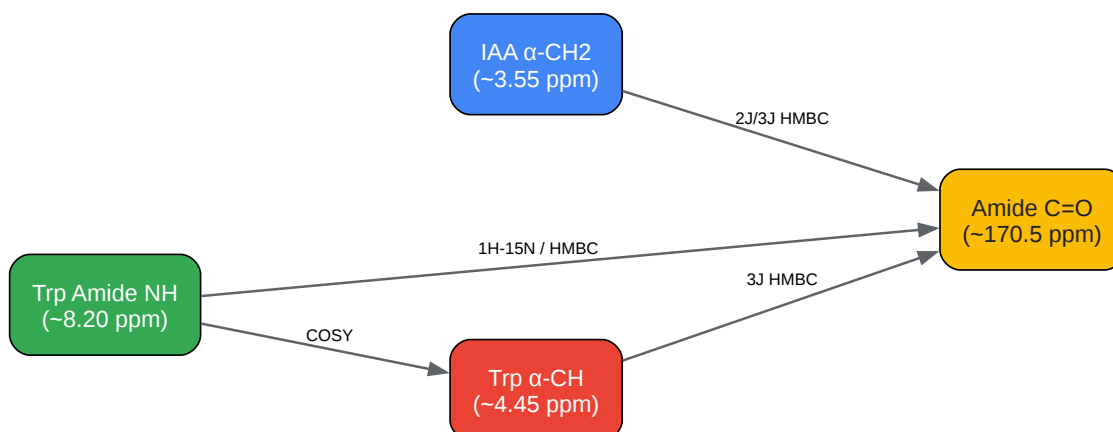
Workflow for the comprehensive self-validating NMR characterization of IAA-Trp.

Data Interpretation & Spectral Mapping

The most significant analytical hurdle is differentiating the IAA indole ring from the Trp indole ring. This is achieved via HMBC mapping.

- The IAA α -CH₂ (~3.55 ppm) will show strong
and
HMBC correlations to the IAA Indole C-3 (~109.5 ppm) and the Amide C=O (~170.5 ppm).
- The Trp β -CH₂ (~3.00, 3.15 ppm) will correlate to the Trp Indole C-3 (~110.0 ppm) and the Trp α -CH (~4.45 ppm).

By tracing these distinct aliphatic entry points into the aromatic region, the two overlapping indole systems can be completely decoupled and assigned.



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Key 2D NMR correlations establishing the amide linkage in IAA-Trp.

Quantitative Data Summary: Expected Chemical Shifts

Below is the synthesized quantitative assignment table for IAA-Trp in DMSO-d₆, derived from structural analogs and validated predictive models of indole-3-acetic acid conjugates[3][4].

| Moiety | Position | ¹ H Shift (ppm) | Multiplicity & Coupling | ¹³ C Shift (ppm) | HMBC Key Correlations (H C) |
|---------|-------------------|----------------------------|-------------------------|-----------------------------|---------------------------------------|
| IAA | α-CH ₂ | 3.55 | s (or AB q) | 32.5 | Amide C=O, IAA C-2, IAA C-3, IAA C-3a |
| IAA | Indole NH | 10.88 | br s | - | IAA C-2, IAA C-3a, IAA C-7a |
| IAA | C-2 | 7.12 | d, J = 2.5 Hz | 124.0 | IAA C-3, IAA C-3a, IAA C-7a |
| IAA | C-3 | - | - | 109.5 | - |
| IAA | C-4 | 7.45 | d, J = 7.8 Hz | 118.8 | IAA C-3, IAA C-6, IAA C-7a |
| IAA | C-5 | 6.95 | t, J = 7.5 Hz | 118.4 | IAA C-3a, IAA C-7 |
| IAA | C-6 | 7.03 | t, J = 7.5 Hz | 121.2 | IAA C-4, IAA C-7a |
| IAA | C-7 | 7.31 | d, J = 8.0 Hz | 111.4 | IAA C-5, IAA C-3a |
| Linkage | Amide C=O | - | - | 170.5 | - |
| Linkage | Amide NH | 8.20 | d, J = 8.0 Hz | - | Amide C=O, Trp C-α, Trp C-β |
| Trp | α-CH | 4.45 | m | 53.5 | Amide C=O, Trp COOH, Trp C-β |

| | | | | | |
|-----|--------------------------|------------|---------------|-------|--|
| Trp | β -CH ₂ | 3.00, 3.15 | dd, dd | 27.5 | Trp C- α , Trp C-2, Trp C-3, Trp C-3a |
| Trp | Indole NH | 10.83 | br s | - | Trp C-2, Trp C-3a, Trp C-7a |
| Trp | C-2 | 7.15 | d, J = 2.4 Hz | 123.5 | Trp C-3, Trp C-3a, Trp C-7a |
| Trp | C-3 | - | - | 110.0 | - |
| Trp | C-4 | 7.53 | d, J = 7.9 Hz | 118.5 | Trp C-3, Trp C-6, Trp C-7a |
| Trp | C-5 | 6.98 | t, J = 7.4 Hz | 118.2 | Trp C-3a, Trp C-7 |
| Trp | C-6 | 7.06 | t, J = 7.4 Hz | 121.0 | Trp C-4, Trp C-7a |
| Trp | C-7 | 7.33 | d, J = 8.1 Hz | 111.5 | Trp C-5, Trp C-3a |
| Trp | COOH | 12.50 | br s | 173.5 | - |

(Note: Chemical shifts may vary slightly depending on exact sample concentration and temperature. Aromatic proton assignments between the two rings are highly susceptible to overlap and must be confirmed via the HMBC workflow described above.)

Conclusion

By leveraging the slow-exchange environment of DMSO-d₆ and utilizing a rigorous 2D NMR suite (specifically HMBC and ROESY), researchers can confidently deconvolve the overlapping aromatic signals of **N-(1H-indol-3-ylacetyl)tryptophan**. This self-validating protocol ensures high-fidelity structural characterization, which is paramount when studying the metabolic fate of auxin conjugates in complex biological matrices.

References

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Sources

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